
tert-Butyl(triphenyl)silane
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Overview
Description
tert-Butyl(triphenyl)silane: is an organosilicon compound that features a silicon atom bonded to a tert-butyl group and three phenyl groups. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(triphenyl)silane can be synthesized through the reaction of tert-butyl lithium with triphenylchlorosilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
tert-Butyl lithium+triphenylchlorosilane→this compound+lithium chloride
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the substituent introduced.
Scientific Research Applications
tert-Butyl(triphenyl)silane, a silane compound with a tert-butyl group and three phenyl groups attached to a silicon atom, has a variety of applications, especially in organic synthesis. Its chemical formula is CHSi, and it has a molecular weight of approximately 288.48 g/mol. The compound is known for its steric hindrance and electronic properties, making it a valuable reagent in organic synthesis. The bulky tert-butyl group offers steric protection, and the triphenyl moiety contributes to its unique reactivity.
Applications
This compound is used across various fields, mainly as a protecting group for alcohols in organic synthesis. Studies often focus on its role as a reducing agent or protecting group in organic transformations, and its interactions with catalysts like thiols have been explored, especially in radical-chain reactions where it mediates alkylation processes.
Protecting Group
In organic synthesis, this compound can be used as a protecting group for reactive hydrogens (such as those in hydroxyl, carboxyl, and amino groups) in silylation substitution compounds to create stable intermediates . After this intermediate goes through a reaction, the silylation is removed through hydrolysis, which regenerates the original group that was protected by silylation, allowing for the synthesis of specific compounds . Silane protection and the high transformation efficiency of the protective reaction makes it widely applicable in organic synthesis, especially in medicine .
Reagent in Organic Transformations
This compound is also utilized as a reducing agent in organic transformations. It interacts with various catalysts, such as thiols, particularly in radical-chain reactions, where it facilitates alkylation processes.
Mechanism of Action
The mechanism of action of tert-Butyl(triphenyl)silane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The silicon atom’s ability to form strong bonds with carbon and oxygen atoms makes it an effective stabilizer. The tert-butyl group provides steric hindrance, preventing unwanted side reactions.
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldiphenylsilyl chloride
- Trimethylsilyl chloride
Comparison:
- tert-Butyldimethylsilyl chloride: Less sterically hindered compared to tert-Butyl(triphenyl)silane, making it more reactive in certain conditions.
- tert-Butyldiphenylsilyl chloride: Similar steric properties but different electronic effects due to the presence of phenyl groups.
- Trimethylsilyl chloride: Smaller and less sterically hindered, leading to higher reactivity but lower selectivity in reactions.
This compound is unique due to its combination of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis and materials science.
Q & A
Basic Research Questions
Q. What methodological strategies are recommended for synthesizing and purifying tert-butyl(triphenyl)silane in academic settings?
- Answer: Synthesis typically involves nucleophilic substitution between tert-butyl chloride and triphenylsilanol under inert conditions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is common. Storage should adhere to guidelines for moisture-sensitive organosilicon compounds, including inert atmosphere storage and desiccation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR: Identify tert-butyl protons as a singlet (~1.0 ppm) and aromatic protons (6.7–7.5 ppm).
- ¹³C NMR: Confirm tert-butyl carbons (~25 ppm for CH₃, ~35 ppm for quaternary C) and aromatic carbons.
- Mass Spectrometry (MS): Look for molecular ion peaks [M+H]⁺ or [M+Na]⁺, and fragmentation patterns consistent with silane cleavage. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What systematic approaches should be used to conduct a literature review on this compound’s applications?
- Answer: Employ multi-database searches (PubMed, Web of Science, Reaxys) using synonyms (e.g., "t-BuSiPh₃") and Boolean operators. Prioritize peer-reviewed articles and patents (1990–2024), excluding non-academic sources. Use citation chaining to identify foundational studies and recent advances. Document search strategies (e.g., keywords, filters) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound be resolved?
- Answer: Conduct comparative analyses using standardized protocols (e.g., DSC for melting points, HPLC for purity). Investigate potential causes of variation, such as isomerization or solvent impurities. Triangulate data by replicating experiments under controlled conditions and consulting multiple authoritative databases (e.g., NIST, Reaxys) .
Q. What theoretical frameworks guide mechanistic studies of this compound in organometallic reactions?
- Answer: Leverage molecular orbital theory to predict reactivity (e.g., σ*-orbital interactions in Si–C bonds) and density functional theory (DFT) for transition-state modeling. Link experimental outcomes (e.g., reaction yields, stereochemistry) to concepts like steric hindrance (from the tert-butyl group) and electronic effects (Ph₃Si– vs. t-Bu– substitution) .
Q. How can factorial design optimize reaction conditions for this compound-mediated transformations?
- Answer: Apply a 2³ factorial design to test variables:
- Factors: Temperature (25°C vs. 60°C), catalyst loading (0.1 vs. 1 mol%), solvent polarity (toluene vs. DMF).
- Responses: Yield, enantiomeric excess (if applicable).
Statistical analysis (ANOVA) identifies significant interactions and optimal conditions while minimizing experimental runs .
Q. What advanced spectroscopic techniques address challenges in characterizing this compound derivatives?
- Answer: Use ²⁹Si NMR to confirm silicon bonding environments (e.g., δ −10 to −20 ppm for silanes). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural data. High-resolution MS (HRMS-TOF) resolves isotopic patterns and confirms molecular formulas .
Q. How can researchers ensure reproducibility in this compound-based protocols across laboratories?
- Answer: Standardize protocols using IUPAC guidelines for organosilicon chemistry. Publish detailed experimental sections, including raw data (NMR spectra, chromatograms) in supplementary materials. Collaborate via inter-laboratory studies to validate methods and identify critical control parameters (e.g., moisture levels, reagent purity) .
Properties
CAS No. |
92886-83-4 |
---|---|
Molecular Formula |
C22H24Si |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
tert-butyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
FVEDFSKFFPZMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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